molecular formula C17H14ClNO2 B5047530 3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one

3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one

Cat. No.: B5047530
M. Wt: 299.7 g/mol
InChI Key: MOORMDIGKYUYEZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a prop-2-enyl group attached to an isoindolinone core. Isoindolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

    Alkylation: The prop-2-enyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Addition: The prop-2-enyl group can undergo addition reactions with electrophiles such as halogens or acids to form addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl and hydroxy group but differs in the alkyl group attached to the isoindolinone core.

    3-(4-Chlorophenyl)-3-hydroxy-2-methylpropanoate: This compound also has a similar chlorophenyl and hydroxy group but differs in the alkyl group attached to the isoindolinone core.

    3-(4-Chlorophenyl)-3-hydroxy-2-ethylpropanoate: This compound has a similar chlorophenyl and hydroxy group but differs in the alkyl group attached to the isoindolinone core.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-2-prop-2-enylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-2-11-19-16(20)14-5-3-4-6-15(14)17(19,21)12-7-9-13(18)10-8-12/h2-10,21H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOORMDIGKYUYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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